N-(2,4-difluorophenyl)-N',N'-diethyloxamide
Overview
Description
N-(2,4-difluorophenyl)-N’,N’-diethyloxamide is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and an oxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’,N’-diethyloxamide typically involves the reaction of 2,4-difluoroaniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the oxamide linkage. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize the formation of by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’,N’-diethyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-N’,N’-diethyloxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its ability to modulate biochemical processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- 2,4-difluorophenyl isocyanate
- 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate
Uniqueness
N-(2,4-difluorophenyl)-N’,N’-diethyloxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxamide group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N',N'-diethyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-3-16(4-2)12(18)11(17)15-10-6-5-8(13)7-9(10)14/h5-7H,3-4H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLDAMCHCZGQTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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